molecular formula C9H14O B139303 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) CAS No. 130405-17-3

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)

Cat. No. B139303
M. Wt: 138.21 g/mol
InChI Key: NDZIFIKZHLSCFR-DJLDLDEBSA-N
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Description

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI), also known as endo-borneol acetate, is a bicyclic monoterpene ketone. It is a colorless liquid with a pleasant odor and is widely used in the fragrance and flavor industry. In recent years, endo-borneol acetate has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators and the modulation of neuronal activity.

Biochemical And Physiological Effects

Endo-borneol acetate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have antitumor effects by inducing apoptosis and inhibiting tumor cell proliferation.

Advantages And Limitations For Lab Experiments

One advantage of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate is its relatively low toxicity, making it suitable for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its complex chemical structure can make it challenging to synthesize and purify.

Future Directions

There are several potential future directions for research on Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate. One area of interest is its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action and to determine the optimal dosage and administration route for these applications. Other potential future directions include exploring its potential as an anti-inflammatory and analgesic agent and investigating its potential in the treatment of various types of cancer.

Synthesis Methods

Endo-borneol acetate can be synthesized through the reaction of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acetylation reaction, resulting in the formation of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate and acetic acid.

Scientific Research Applications

Endo-borneol acetate has been shown to have various therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities. It has also been found to have a positive effect on the central nervous system, with studies suggesting it may have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

130405-17-3

Product Name

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanone

InChI

InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9+/m0/s1

InChI Key

NDZIFIKZHLSCFR-DJLDLDEBSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H]2CC[C@@H]1C2

SMILES

CC(=O)C1CC2CCC1C2

Canonical SMILES

CC(=O)C1CC2CCC1C2

Origin of Product

United States

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